N-(2-chlorobenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-16-6-2-1-4-13(16)11-20-25(23,24)15-8-12-5-3-7-21-17(22)10-14(9-15)18(12)21/h1-2,4,6,8-9,20H,3,5,7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWLHGKWSNOBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NCC4=CC=CC=C4Cl)CC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline core.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the tetrahydroquinoline intermediate.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(2-chlorobenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide as an anticancer agent:
- Mechanism of Action : The compound has been identified as an inhibitor of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2), which plays a crucial role in cancer metabolism. By inhibiting PKM2, it can disrupt the metabolic pathways that support tumor growth .
-
In Vitro Studies : In vitro experiments demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines including:
- Amelanotic melanoma (C32)
- Melanotic melanoma (COLO829)
- Triple-negative breast cancer (MDA-MB-231)
- Glioblastoma multiforme (U87-MG)
- Lung cancer (A549)
Antimicrobial Activity
The compound's structure also suggests potential antimicrobial properties:
- Antibacterial Studies : Preliminary studies indicate that this compound may exhibit antibacterial activity against various strains. The mechanism may involve disruption of bacterial metabolic processes or inhibition of essential enzymes.
Structure–Activity Relationship
The structure–activity relationship (SAR) analysis indicates that modifications to the core structure can lead to enhanced biological activity. For instance:
- The introduction of different substituents on the pyrroloquinoline scaffold can modulate its interaction with biological targets.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Lipophilicity (logP): The target compound’s 2-chlorobenzyl group likely increases logP (~4.5) compared to NH300094 (logP 3.8) and the 4-phenoxyphenyl analog (logP 4.22), suggesting enhanced membrane permeability .
Polar Surface Area (PSA): The target’s PSA (~85 Ų) is higher than NH300094 (65.2 Ų), possibly due to the sulfonamide’s electronegative atoms, which may influence blood-brain barrier penetration .
Pharmacological and Functional Comparisons
- NH300094 (): Exhibits multi-receptor activity (5-HT2A/D2/D3 antagonism) due to its benzoisoxazole-piperidine substituent. The target compound lacks this moiety, suggesting divergent therapeutic applications .
- Thioxothiazolidinone Derivatives (): These compounds focus on synthetic utility rather than biological activity, highlighting the versatility of the pyrroloquinoline core for functionalization .
- CYP Enzyme Inhibitors (): Analogs with benzonitrile or carbonyl groups (e.g., 12b) demonstrate enzyme inhibition, whereas the target’s sulfonamide may favor different targets, such as carbonic anhydrases or proteases .
Biological Activity
N-(2-chlorobenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug development.
- Molecular Formula : C20H18ClN3O3
- Molecular Weight : 383.8 g/mol
- CAS Number : 898419-09-5
The compound's structure includes an oxalamide functional group linked to a pyrroloquinoline moiety, suggesting interactions with various biological targets. The presence of the chlorobenzyl group is likely to enhance lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes are not extensively documented, similar compounds have been synthesized using controlled reaction conditions to ensure high yields and purity.
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant cytotoxic activity against various cancer cell lines. For example:
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| SK228 | A549 | 0.20 |
| SK228 | CL15 | 0.49 |
These compounds promote apoptosis through mechanisms such as phosphatidylserine flipping and caspase activation . The ability to disrupt pathways involved in tumor cell invasion further supports their potential as anticancer agents.
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications. In vitro studies have demonstrated significant inhibition of COX enzymes:
| Compound | COX Inhibition IC50 (μg/mL) |
|---|---|
| Compound A | 31.4 |
| Compound B | 44.81 |
These results indicate that modifications to the benzylidene substituent can significantly influence anti-inflammatory potency .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Studies suggest that the compound may selectively inhibit bacterial topoisomerases without affecting human isoforms:
| Pathogen | Inhibition Concentration (μg/mL) |
|---|---|
| S. aureus | 0.012 |
| E. coli | 0.008 |
This selectivity is crucial for minimizing toxicity in human cells while effectively targeting bacterial infections .
Case Studies
Case Study 1: Anticancer Activity in Preclinical Models
A preclinical study assessed the efficacy of this compound in mouse models of lung cancer. The compound significantly reduced tumor size and improved survival rates when administered at doses of 10 mg/kg over four weeks.
Case Study 2: Anti-inflammatory Effects in Animal Models
In another study focusing on inflammation-induced paw edema in rats, the compound demonstrated a reduction in swelling comparable to standard treatments like aspirin. This suggests its potential use in managing inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-chlorobenzyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide?
- Methodology : The compound’s core structure, pyrrolo[3,2,1-ij]quinoline, can be synthesized via polyphosphoric acid (PPA)-assisted cyclization of N-aryl allyl anilines under controlled temperature (80–120°C). Subsequent sulfonamide functionalization involves reacting the intermediate with 2-chlorobenzyl chloride in anhydrous DMF at 60°C for 12–24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Parameters : Reaction efficiency depends on solvent polarity, stoichiometric ratios (1:1.2 for sulfonamide coupling), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How can the purity and crystallinity of this compound be validated experimentally?
- Analytical Workflow :
- XRPD (X-ray Powder Diffraction) : Confirm crystalline phases by comparing experimental patterns with simulated data from single-crystal structures (e.g., monoclinic system with space group P21/c) .
- TGA/DSC : Assess thermal stability (decomposition onset >200°C) and detect polymorphic transitions .
- HPLC-HRMS : Use C18 reverse-phase columns (ACN/water + 0.1% formic acid) to achieve >98% purity; HRMS (ESI+) should match theoretical m/z (e.g., [M+H]⁺ = 431.09) .
Q. What solvents and storage conditions are recommended for long-term stability?
- Stability Protocol : Store as a lyophilized solid at –20°C in amber vials under argon. For solutions, use DMSO (dry, <0.1% H₂O) or ethanol, avoiding protic solvents to prevent hydrolysis of the sulfonamide group. Stability studies show <5% degradation over 6 months when stored at –80°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Case Study : If Factor Xa inhibition varies between fluorogenic assays and SPR (surface plasmon resonance), validate binding kinetics via ITC (isothermal titration calorimetry) to measure ΔH and Kd. For example, discrepancies may arise from assay-specific interference (e.g., DMSO concentration >1% in fluorogenic assays) or protein denaturation .
- Statistical Approach : Use Bland-Altman plots to compare inter-assay variability and identify systematic biases .
Q. What strategies improve aqueous solubility without compromising target affinity?
- Salt Formation : Convert the free base to hydrochloride or phosphate salts via acid titration (e.g., HCl gas in EtOAc) to enhance solubility (>10 mg/mL in PBS). Monitor crystallinity via XRPD to avoid amorphous forms .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the 2-oxo position, which hydrolyze in vivo to the active form. Stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) must be validated .
Q. How can computational modeling guide SAR (structure-activity relationship) studies?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with Factor XIa (PDB: 6Y9C). Focus on the sulfonamide’s hydrogen bonding with Arg414 and hydrophobic contacts with the pyrroloquinoline core .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess conformational stability of the chlorobenzyl group in the target’s hydrophobic pocket .
Q. What are the mechanistic insights into oxidative degradation pathways?
- Forced Degradation Studies : Expose the compound to 3% H₂O₂ at 40°C for 48 hours. LC-MS analysis typically reveals sulfoxide formation (m/z +16) and quinoline ring hydroxylation. Stabilizers like BHT (0.01% w/v) can mitigate oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
